6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
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Overview
Description
6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its bicyclic structure, which consists of a pyridine ring fused to a pyrimidine ring. The presence of an ethyl group at the 6th position and an amine group at the 2nd position further defines its chemical identity.
Preparation Methods
The synthesis of 6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine can be achieved through various synthetic routes. One common method involves the condensation of pyridine derivatives with pyrimidine derivatives under specific reaction conditions. For instance, the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines followed by subsequent reactions can yield the desired compound . Industrial production methods may involve multicomponent synthesis and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydropyrido[4,3-d]pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form more complex bicyclic structures.
Scientific Research Applications
6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine can be compared with other similar compounds, such as:
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: This compound has a benzyl group instead of an ethyl group and a chlorine atom at the 4th position.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: This compound has a different ring structure and is used as a CCR2 antagonist.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C9H14N4/c1-2-13-4-3-8-7(6-13)5-11-9(10)12-8/h5H,2-4,6H2,1H3,(H2,10,11,12) |
InChI Key |
WAGRITASKNDFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC(=NC=C2C1)N |
Origin of Product |
United States |
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